molecular formula C15H28O2 B14519634 3,3,8-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane CAS No. 62406-78-4

3,3,8-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane

Cat. No.: B14519634
CAS No.: 62406-78-4
M. Wt: 240.38 g/mol
InChI Key: OSOYFXGFGGAXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,8-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is a complex organic compound characterized by its unique spiro structure. This compound is part of the spiroketal family, which is known for its distinctive ring system where two rings are connected through a single atom. The presence of multiple methyl groups and a dioxaspiro structure contributes to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,8-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane typically involves the formation of the spiroketal ring system through a series of organic reactions. One common method includes the acid-catalyzed cyclization of a suitable diol precursor. The reaction conditions often require a strong acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3,3,8-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The presence of methyl groups allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3,3,8-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3,8-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane involves its interaction with molecular targets such as enzymes or receptors. The spiroketal structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,8-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is unique due to its specific arrangement of methyl groups and the dioxaspiro structure. This configuration imparts unique chemical reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

62406-78-4

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

3,3,10-trimethyl-4-propan-2-yl-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C15H28O2/c1-11(2)13-14(4,5)10-16-15(17-13)8-6-7-12(3)9-15/h11-13H,6-10H2,1-5H3

InChI Key

OSOYFXGFGGAXHE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)OCC(C(O2)C(C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.